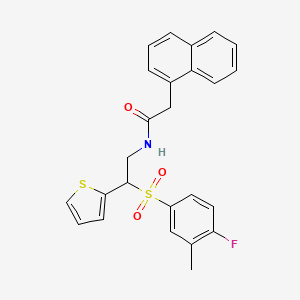

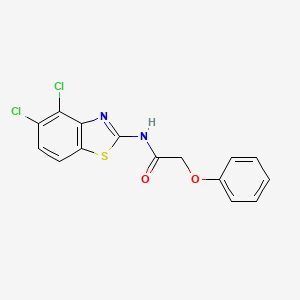

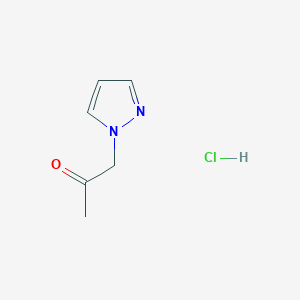

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as DBPA, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various areas of research, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Benzothiazoles in Drug Discovery

Benzothiazole and its derivatives are crucial in medicinal chemistry due to their broad spectrum of pharmacological properties. These compounds are integral to various natural products and pharmaceutical agents. The structural diversity offered by benzothiazole analogs has been instrumental in the search for new therapeutic agents. Notably, benzothiazoles exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial properties. This diverse pharmacological profile underscores their importance in drug development and therapy for numerous diseases (Rangappa S. Keri et al., 2015).

Therapeutic Potential of Benzothiazoles

The therapeutic potential of benzothiazoles extends across various medical domains, with several derivatives possessing antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazoles, in particular, are recognized for their potential as antitumor agents. Some benzothiazole-containing compounds are already in clinical use for treating diverse diseases and disorders. This highlights the compound's versatility and its capacity to serve as a foundation for developing chemotherapeutic agents (A. Kamal et al., 2015).

Benzothiazole Derivatives as Anticancer Agents

The exploration of benzothiazole derivatives as anticancer agents has revealed their efficacy against various types of cancer cell lines. These compounds are effective through multiple mechanisms, some of which are yet to be fully understood. The role of benzothiazole scaffolds in inhibiting the metalloenzyme carbonic anhydrase, which is associated with the progression of hypoxic tumors, is particularly noteworthy. This underlines the potential of benzothiazole derivatives in cancer treatment, serving as leads for developing new chemotherapeutics (Ali Irfan et al., 2019).

Structural Activity Relationship in Benzothiazoles

The structural activity relationship (SAR) studies of benzothiazole derivatives have demonstrated that substitutions on specific carbon atoms significantly influence their biological activities. These findings have facilitated the rational design and development of benzothiazole-based compounds with enhanced therapeutic efficacy. Benzothiazole derivatives have been identified for their antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer activities, showcasing the compound's versatility and importance in medicinal chemistry (M. Bhat & S. L. Belagali, 2020).

properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-10-6-7-11-14(13(10)17)19-15(22-11)18-12(20)8-21-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZHEDLEUWBMLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)

![1-(2-aminoethyl)-5-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539381.png)

![1'-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2539382.png)

![(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid](/img/structure/B2539390.png)